![molecular formula C13H15NO2S B11714290 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11714290.png)
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H15NO2S It is characterized by a cyclopentane ring attached to a phenyl group substituted with a methylsulfonyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with a methylsulfonyl group at the meta position.
Cyclopentane Ring Formation: The cyclopentane ring is then attached to the phenyl ring through a carbon-carbon bond formation.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile involves its interaction with molecular targets through its functional groups:
Methylsulfonyl Group: Can participate in hydrogen bonding and other interactions.
Nitrile Group: Acts as a nucleophile in various reactions.
Cyclopentane Ring: Provides structural rigidity and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
- 1-[3-(Methylsulfonyl)phenyl]cyclopentane-1-carbonitrile
- 1-(3-Methylsulfonylphenyl)cyclopentane-1-carbonitrile
Comparison: 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a methylsulfonyl group
Propiedades
Fórmula molecular |
C13H15NO2S |
|---|---|
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
1-(3-methylsulfonylphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2S/c1-17(15,16)12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |
Clave InChI |
RLODBMHNKOYBCS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


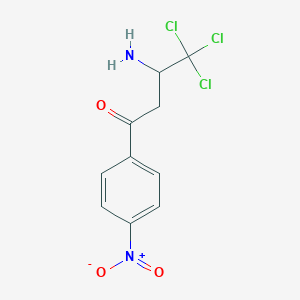
![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
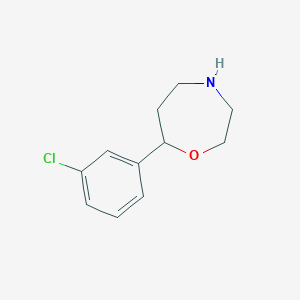

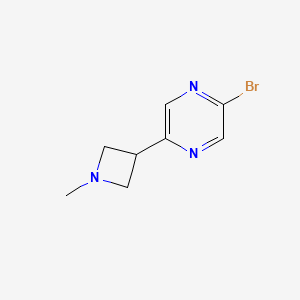
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)

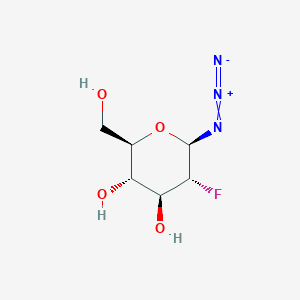
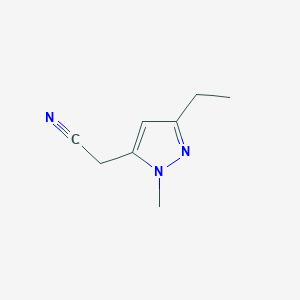
![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B11714262.png)
![rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B11714268.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B11714275.png)
